An In-depth Technical Guide to 2-Iodo-1-methyl-3-nitrobenzene
An In-depth Technical Guide to 2-Iodo-1-methyl-3-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Iodo-1-methyl-3-nitrobenzene, a versatile chemical intermediate. We will delve into its core chemical and physical properties, established synthesis and purification protocols, characteristic reactivity, and current applications, with a strong emphasis on the causal relationships that govern its behavior in chemical systems.
Compound Profile and Physicochemical Properties
2-Iodo-1-methyl-3-nitrobenzene is a substituted aromatic compound featuring three distinct functional groups—iodo, methyl, and nitro groups—on a benzene ring. This specific arrangement dictates its unique electronic properties and reactivity, making it a valuable building block in multi-step organic synthesis.[1]
Chemical Identifiers and Molecular Structure
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IUPAC Name: 1-Iodo-2-methyl-3-nitrobenzene
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Synonyms: 2-Iodo-3-nitrotoluene, 2-Iodo-3-methylnitrobenzene[1]
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Molecular Formula: C₇H₆INO₂[1]
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Molecular Weight: 263.03 g/mol [1]
The structural arrangement of the substituents is critical. The methyl group at position 1, the iodo group at position 2, and the nitro group at position 3 create a sterically hindered and electronically complex environment that influences its reaction pathways.
Physicochemical Data
The physical properties of 2-Iodo-1-methyl-3-nitrobenzene are summarized in the table below. These characteristics are essential for determining appropriate solvents for reactions and purification, as well as for setting up experimental conditions.
| Property | Value | Source(s) |
| Melting Point | 62-69 °C | [1][4] |
| Boiling Point | No data available | |
| Solubility | Soluble in organic solvents | |
| Purity | ≥ 97% (GC) | [1][4] |
| PubChem ID | 234781 | [1][4] |
Note: The melting point is a range, indicating that the purity of commercially available samples can vary. Careful purification is often necessary for sensitive downstream applications.
Synthesis and Purification
A plausible route starts with 2-iodotoluene. The methyl group is an ortho-, para-director, while the iodo group is also an ortho-, para-director. However, the directing effects must be carefully considered. Nitration would likely yield a mixture of isomers, from which the desired 2-iodo-1-methyl-3-nitrobenzene would need to be separated.
Illustrative Synthetic Workflow
Below is a generalized workflow for the synthesis and subsequent purification of a nitro-iodotoluene isomer, which serves as a validated model for producing high-purity material.
Caption: Generalized workflow for synthesis and purification.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard nitration procedures.
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-iodotoluene (1.0 eq) in a suitable solvent like acetic anhydride. Cool the flask in an ice-salt bath to 0-5°C.
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Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic amount) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10°C. The slow addition is crucial to control the exothermic reaction and minimize the formation of byproducts.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture over crushed ice. The crude product should precipitate as a solid or an oil.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.
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Washing: Wash the combined organic extracts sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude mixture of isomers using column chromatography on silica gel with a hexane/ethyl acetate gradient to isolate the pure 2-Iodo-1-methyl-3-nitrobenzene.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Iodo-1-methyl-3-nitrobenzene is governed by the electronic interplay of its three functional groups.
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Iodo Group: The C-I bond is the most versatile site for synthetic transformations. The iodine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAAr) reactions, although the ring is not highly activated for this pathway. More importantly, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity.[1]
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Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Its primary reactivity involves reduction to an amino group (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can be further functionalized.
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Methyl Group: The methyl group is relatively unreactive but can undergo free-radical halogenation under specific conditions. Its primary role is steric and electronic, influencing the regioselectivity of reactions on the ring.
Key Reaction Pathways
The diagram below illustrates the principal transformations of 2-Iodo-1-methyl-3-nitrobenzene, highlighting its utility as a synthetic intermediate.
Caption: Key reaction pathways for 2-Iodo-1-methyl-3-nitrobenzene.
Applications in Research and Development
2-Iodo-1-methyl-3-nitrobenzene is primarily used as a key intermediate in the synthesis of more complex molecules.[1] Its utility spans several areas:
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Pharmaceutical Development: It serves as a scaffold for building molecules with potential therapeutic activity. The ability to selectively functionalize the iodo and nitro groups allows for the systematic exploration of chemical space in drug discovery programs.[1]
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Materials Science: This compound can be used in the synthesis of novel organic materials, including organic semiconductors and other functional electronic materials.[1]
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Chemical Research: It is a valuable tool for studying reaction mechanisms and developing new synthetic methodologies, particularly in the field of metal-catalyzed coupling reactions.[1]
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Environmental Research: Researchers may use it to study the behavior and degradation of nitroaromatic compounds in environmental systems.[1][4]
Safety, Handling, and Storage
As a nitroaromatic and iodo-containing compound, 2-Iodo-1-methyl-3-nitrobenzene requires careful handling.
Hazard Identification
Based on data for structurally similar compounds, the primary hazards are:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
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Irritation: Causes skin and serious eye irritation.[5]
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Organ Toxicity: May cause respiratory irritation.[6]
Recommended Handling and PPE
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Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE):
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Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
Storage
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Conditions: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage temperatures range from 0°C to 25°C.[1][4]
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Incompatibilities: Keep away from strong oxidizing agents and strong bases.[7]
Conclusion
2-Iodo-1-methyl-3-nitrobenzene is a strategically important chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. The C-I bond provides a reliable site for carbon-carbon and carbon-heteroatom bond formation via cross-coupling chemistry, while the nitro group can be readily converted to an amine for further derivatization. This combination makes it a versatile building block for creating complex molecular architectures in pharmaceuticals and materials science. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.
References
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PubChem. (n.d.). 1-Iodo-2-methyl-3-nitrobenzene. Retrieved from PubChem. [Link]
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PubChem. (n.d.). 1-Iodo-3-nitrobenzene. Retrieved from PubChem. [Link]
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